2-Mercaptoethyl heptanoate
Description
2-Mercaptoethyl heptanoate (C₉H₁₈O₂S) is an ester derivative of heptanoic acid, featuring a thiol (-SH) functional group at the 2-position of the ethyl chain. This compound combines the hydrophobic heptanoate chain with the nucleophilic and reactive mercapto group, distinguishing it from conventional esters. Thiol-containing esters like 2-mercaptoethyl heptanoate are often utilized in organic synthesis, flavor industries (due to sulfurous notes), and polymer chemistry as crosslinking agents .
Properties
CAS No. |
22909-87-1 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2-sulfanylethyl heptanoate |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-6-9(10)11-7-8-12/h12H,2-8H2,1H3 |
InChI Key |
RAQXZZCIQKGGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 2-mercaptoethyl heptanoate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in 2-mercaptoethyl heptanoate undergoes hydrolysis under acidic or basic conditions to yield heptanoic acid and 2-mercaptoethanol. This reaction is pivotal for controlled degradation in environmental or biological systems.
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Conditions :
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Acidic: Catalyzed by H₂SO₄ or HCl at elevated temperatures (70–100°C).
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Basic: NaOH or KOH in aqueous ethanol at 25–60°C.
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Mechanism : Nucleophilic attack by water (acidic) or hydroxide ions (basic) at the ester carbonyl carbon, followed by cleavage of the ester bond.
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Applications : Synthesis of carboxylic acids or thiols for downstream modifications.
Thiol-Ene and Thiol-Yne Reactions
The thiol group participates in radical-mediated additions to alkenes (thiol-ene) or alkynes (thiol-yne), forming thioether linkages. These reactions are foundational in polymer and materials chemistry.
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Conditions :
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Products :
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Applications : Stabilizers in halogen-containing polymers, photoresponsive materials .
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile, attacking electrophilic centers in alkyl halides, epoxides, or carbonyl compounds.
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Reactions :
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With alkyl halides : Forms thioethers (e.g., R-S-R').
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With epoxides : Ring-opening to generate β-hydroxysulfides.
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Mechanism : SN₂ displacement or acid-catalyzed epoxy cleavage.
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Applications : Synthesis of organotin stabilizers (e.g., for PVC) .
Oxidation and Redox Reactions
The thiol group undergoes oxidation to form disulfides (-S-S-), a reversible process with implications in redox biology.
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Conditions :
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Mild oxidants: O₂, H₂O₂, or I₂ at room temperature.
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Products :
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Disulfide dimer of 2-mercaptoethyl heptanoate.
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Biological Relevance : Mimics glutathione-like redox activity, potentially mitigating oxidative stress.
Reactions with Organotin Compounds
2-Mercaptoethyl heptanoate reacts with organotin oxides or halides to form stabilizers for halogenated polymers like PVC.
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Synthesis :
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Reaction Table :
Chain Transfer in Polymerization
In free-radical polymerization, 2-mercaptoethyl heptanoate acts as a chain-transfer agent, controlling polymer molecular weight.
Biological Interactions
While not a primary focus, preliminary studies suggest interactions with cellular redox systems:
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Antioxidant Activity : Scavenges ROS via thiol-disulfide exchange.
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Enzyme Interactions : Potential substrate for glutathione peroxidase mimics.
Biological Activity
2-Mercaptoethyl heptanoate (CAS Number: 22909-87-1) is a thiol compound that has garnered attention for its diverse biological activities. This article explores its antioxidant and antimicrobial properties, synthesis, and potential applications in various fields, supported by relevant studies and findings.
2-Mercaptoethyl heptanoate is characterized by the presence of a thiol (-SH) group, which is known for its reducing properties. This compound can be synthesized through various methods, typically involving the reaction of heptanoic acid derivatives with mercaptoethanol.
Antioxidant Activity
Mechanism of Action
Thiol compounds like 2-Mercaptoethyl heptanoate are effective antioxidants due to their ability to donate electrons, thereby neutralizing free radicals. This action helps in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Research Findings
A study highlighted the antioxidant properties of thiols, indicating that they can significantly reduce oxidative damage in biological systems. The ability of 2-Mercaptoethyl heptanoate to act as a reducing agent suggests its potential utility in formulations aimed at combating oxidative stress.
Antimicrobial Activity
Broad-Spectrum Efficacy
Research has indicated that 2-Mercaptoethyl heptanoate exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes due to the interaction of thiol groups with essential sulfhydryl groups in microbial enzymes.
Case Studies
In one study, various thiol compounds were tested for their antimicrobial efficacy. 2-Mercaptoethyl heptanoate showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in food and pharmaceutical industries.
Synthesis and Characterization
The synthesis of 2-Mercaptoethyl heptanoate can be achieved through the following general reaction:
This reaction typically requires catalysts such as sulfuric acid or other acid catalysts to facilitate esterification.
Applications
- Pharmaceuticals : Due to its antioxidant and antimicrobial properties, 2-Mercaptoethyl heptanoate could be explored as an active ingredient in drug formulations aimed at treating infections or oxidative stress-related conditions.
- Cosmetics : Its ability to neutralize free radicals makes it a candidate for inclusion in skincare products designed to protect against environmental damage.
- Food Preservation : The antimicrobial properties suggest potential applications in extending the shelf life of food products by preventing microbial growth.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physical Properties
Unique Advantages of 2-Mercaptoethyl Heptanoate
Dual Functionality : Combines ester hydrophobicity with thiol reactivity, enabling applications in materials science (e.g., self-healing polymers) .
Biological Potential: Thiols are critical in antioxidant systems; this compound may serve as a pro-drug or enzyme inhibitor .
Flavor Industry: While thiols are potent odorants (e.g., in wine), controlled use could impart unique sulfurous notes .
Challenges and Limitations
- Odor Sensitivity : Thiols have low odor thresholds, limiting use in consumer products without masking agents.
- Oxidative Instability : Requires storage under inert conditions to prevent disulfide formation .
- Toxicity Concerns : Thiols can be irritants; safety data specific to this compound is needed .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-Mercaptoethyl heptanoate with high purity?
- Methodological Answer : Synthesis can follow protocols for analogous thiol esters, such as 2-Mercaptoethyl sulfide ( ) or 2-Mercaptoacetamide ( ). Key steps include:
- Esterification : React heptanoic acid with 2-mercaptoethanol under acid catalysis (e.g., H₂SO₄) in anhydrous conditions.
- Purification : Use fractional distillation or preparative chromatography to isolate the product. Validate purity via GC-MS or NMR, referencing spectral libraries for structural confirmation .
- Quality Control : Monitor reaction progress using TLC (Rf comparison) and quantify thiol content via Ellman’s assay to ensure minimal oxidation.
Q. Which analytical techniques are most effective for characterizing 2-Mercaptoethyl heptanoate?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., δ ~2.5–2.8 ppm for -SH protons, δ ~4.2 ppm for -CH₂-O-CO- groups) and compare to ethyl heptanoate radical data ( ).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 176.1 for [M+H]⁺) and fragmentation patterns.
- FT-IR : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and thiol (-SH) vibrations (~2550 cm⁻¹).
Q. How can liquid-liquid extraction conditions be optimized for isolating 2-Mercaptoethyl heptanoate from aqueous mixtures?
- Methodological Answer :
- Phase Equilibrium Studies : Design ternary systems (water/organic solvent/analyte) based on ethyl heptanoate solubility data (). Test solvents like ethyl acetate or dichloromethane.
- Tie-Line Analysis : Measure distribution coefficients (D) and separation factors (S) at 288.15–308.15 K. Use Othmer-Tobias or Hand correlations to validate experimental consistency .
- Parameter Optimization : Adjust pH to protonate thiol groups, reducing aqueous solubility. Monitor phase separation kinetics to improve yield.
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of 2-Mercaptoethyl heptanoate?
- Methodological Answer :
- Bias and Consistency Assessment : Apply criteria from to evaluate data quality:
Bias Risk : Prioritize studies with controlled synthesis/purification protocols.
Inconsistency : Use meta-analysis to resolve variability (e.g., log Pow discrepancies).
Indirectness : Exclude data from non-analogous compounds (e.g., ethyl heptanoate without thiol groups).
- Experimental Replication : Reproduce conflicting results under standardized conditions (e.g., fixed temperature/purity thresholds) .
Q. What strategies improve detection sensitivity for 2-Mercaptoethyl heptanoate in trace-level metabolomic studies?
- Methodological Answer :
- Derivatization : Enhance volatility via silylation (e.g., BSTFA) for GC-MS analysis.
- Targeted MS/MS : Use precursor ion scanning (e.g., m/z 176 → 89 for thiol-specific fragments).
- Sample Enrichment : Employ solid-phase extraction (SPE) with thiol-reactive resins (e.g., maleimide-functionalized beads).
Q. How can computational methods predict the thermal stability and decomposition pathways of 2-Mercaptoethyl heptanoate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures (e.g., ~150–200°C based on ethyl heptanoate analogs).
- DFT Calculations : Model bond dissociation energies (BDEs) for -SH and ester groups to identify degradation hotspots.
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to predict intermediates (e.g., heptanoic acid, mercaptoethanol) under oxidative or thermal stress .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
